6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid

Catalog No.
S12269124
CAS No.
M.F
C16H11BrO4
M. Wt
347.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid

Product Name

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid

IUPAC Name

5-bromo-6-phenylmethoxy-1-benzofuran-2-carboxylic acid

Molecular Formula

C16H11BrO4

Molecular Weight

347.16 g/mol

InChI

InChI=1S/C16H11BrO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

SXYTZQMXRSOYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Br

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This particular compound features a benzyloxy group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring. The molecular formula for this compound is C15H13BrO3C_{15}H_{13}BrO_3, and it exhibits unique electronic properties due to the presence of the bromine atom, which can influence its reactivity and biological interactions.

  • Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with amines or thiols, leading to the formation of new compounds.

The specific products formed from these reactions depend on the reagents and conditions employed.

Research indicates that 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid may exhibit significant biological activity. Compounds in the benzofuran class have been studied for their potential as enzyme inhibitors and for their effects on various biological pathways. The unique structural features, including the benzyloxy and carboxylic acid groups, may allow this compound to interact with specific proteins or receptors, potentially modulating their activity.

The synthesis of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid typically involves several steps:

  • Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
  • Benzylation: The introduction of the benzyloxy group is often performed through a benzylation reaction using benzyl bromide and a suitable base.
  • Bromination: The bromine atom is introduced via halogenation using reagents like phosphorus tribromide or N-bromosuccinimide.
  • Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide under specific conditions.

These methods can be optimized to improve yield and purity, often utilizing techniques such as recrystallization or chromatography for purification.

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid has several applications in scientific research:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound may be used in studies focusing on enzyme inhibition and cellular signaling pathways.
  • Material Science: It may also find utility in developing specialty chemicals with specific properties.

Interaction studies involving 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid suggest that its unique structure allows it to bind effectively to various biological targets. The benzyloxy group may facilitate hydrophobic interactions with proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, influencing enzyme activity or receptor binding.

Several compounds share structural similarities with 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid:

Compound NameKey Differences
6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acidContains chlorine instead of bromine
6-(Benzyloxy)-5-fluorobenzofuran-2-carboxylic acidContains fluorine instead of bromine
6-(Benzyloxy)-5-iodobenzofuran-2-carboxylic acidContains iodine instead of bromine

Uniqueness

The presence of the bromine atom in 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid imparts distinct electronic and steric properties compared to its chlorinated, fluorinated, or iodinated counterparts. These differences can significantly influence its reactivity and biological interactions, making it a valuable compound for specific applications in research and industry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

345.98407 g/mol

Monoisotopic Mass

345.98407 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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